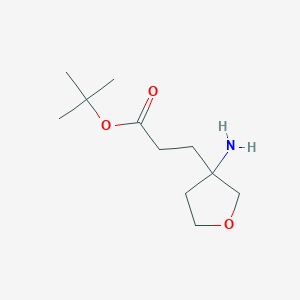
Tert-butyl 3-(3-aminooxolan-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-aminooxolan-3-yl)propanoate, commonly known as BOA ester, is a chemical compound that has gained significant attention in scientific research. BOA ester is a prodrug of BOA, which is a potent inhibitor of the enzyme acetolactate synthase (ALS). ALS is an essential enzyme for the biosynthesis of branched-chain amino acids (BCAAs) in plants, fungi, and bacteria. BOA ester has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Mechanism of Action
BOA ester is a prodrug of BOA, which is a potent inhibitor of Tert-butyl 3-(3-aminooxolan-3-yl)propanoate. This compound is an enzyme that catalyzes the conversion of pyruvate and 2-ketobutyrate to acetolactate, which is a precursor of BCAAs. BOA inhibits this compound by binding to its active site and blocking the formation of acetolactate. BOA ester is converted to BOA in vivo by esterase enzymes, and BOA then inhibits this compound.
Biochemical and Physiological Effects:
BOA ester has been shown to have no significant toxic effects on animals and humans. However, BOA ester can be metabolized to BOA, which is toxic to plants. BOA inhibits the biosynthesis of BCAAs in plants, leading to stunted growth and death. BOA ester has been used to study the effects of this compound inhibitors on plant growth and development.
Advantages and Limitations for Lab Experiments
BOA ester has several advantages for use in scientific research. BOA ester is stable and easy to handle, and it can be stored for long periods without degradation. BOA ester can be easily converted to BOA in vivo, allowing for precise control of the concentration of BOA. However, BOA ester has some limitations. BOA ester can be metabolized to BOA by esterase enzymes, which can lead to variability in the concentration of BOA. BOA ester can also be hydrolyzed by water, leading to the formation of BOA and other byproducts.
Future Directions
There are several future directions for the use of BOA ester in scientific research. One direction is the development of new Tert-butyl 3-(3-aminooxolan-3-yl)propanoate inhibitors with improved efficacy and selectivity. BOA ester can be used to study the structure-activity relationship of this compound inhibitors and to identify new compounds with improved properties. Another direction is the use of BOA ester to study the metabolism of this compound inhibitors in plants and to investigate the mode of action of this compound inhibitors. BOA ester can also be used to study the effects of this compound inhibitors on non-target organisms, such as insects and mammals. Finally, BOA ester can be used to develop new herbicides with improved selectivity and reduced environmental impact.
Synthesis Methods
BOA ester can be synthesized using different methods, including the reaction of tert-butyl 3-bromopropionate with 3-aminooxetan-3-ol, followed by deprotection of the tert-butyl group using trifluoroacetic acid. Another method involves the reaction of tert-butyl 3-bromopropionate with 3-aminooxetane, followed by hydrolysis of the ester group using sodium hydroxide. The synthesis of BOA ester using these methods has been reported to yield high purity and good yields.
Scientific Research Applications
BOA ester has been used extensively in scientific research as a tool to study the mechanism of action of Tert-butyl 3-(3-aminooxolan-3-yl)propanoate inhibitors. This compound inhibitors have been widely used as herbicides, but their use has been limited due to the development of resistance in plants. BOA ester has been used to study the structure-activity relationship of this compound inhibitors and to develop new this compound inhibitors with improved efficacy and selectivity. BOA ester has also been used to study the metabolism of this compound inhibitors in plants and to investigate the mode of action of this compound inhibitors.
properties
IUPAC Name |
tert-butyl 3-(3-aminooxolan-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)4-5-11(12)6-7-14-8-11/h4-8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDUNJPJILHEIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1(CCOC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide](/img/structure/B2407619.png)
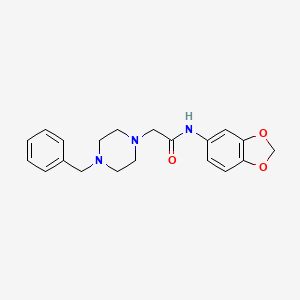
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2407621.png)

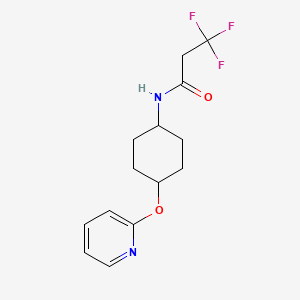
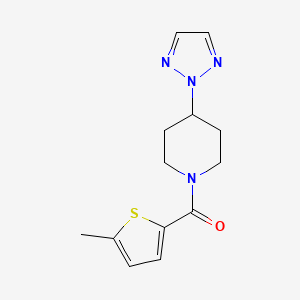
![Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride](/img/structure/B2407626.png)
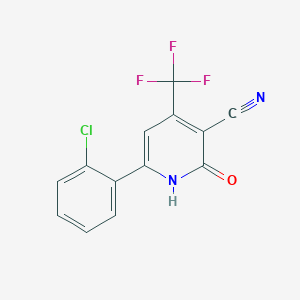
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate](/img/structure/B2407631.png)
![1-(3-Methoxyphenyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2407632.png)

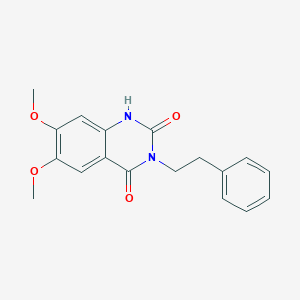
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2407640.png)
